molecular formula C7H6N4S B1265781 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 2002-04-2

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1265781
CAS No.: 2002-04-2
M. Wt: 178.22 g/mol
InChI Key: KTWDTPBHCWJWGJ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a thiadiazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties

Biochemical Analysis

Biochemical Properties

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has shown inhibitory effects on certain enzymes, such as xanthine oxidoreductase, which is involved in purine metabolism . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote antioxidant responses . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. Studies have demonstrated that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for the compound’s use in therapeutic applications and experimental research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to purine metabolism and oxidative stress responses. This compound interacts with enzymes such as xanthine oxidoreductase, which plays a key role in the catabolism of purines . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in antioxidant defenses . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These subcellular localization patterns are essential for the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
  • 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(Pyridin-4-yl)-1,2,4-triazole-3-thiol

Uniqueness

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the thiadiazole ring also imparts distinct electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDTPBHCWJWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173834
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-04-2
Record name 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interact with enzymes and what are the downstream effects?

A: While not extensively studied, research suggests that this compound may exhibit inhibitory activity against specific enzymes. For instance, derivatives of this compound have shown potential as inhibitors of Bloom helicase, an enzyme crucial for DNA replication and repair []. Inhibiting Bloom helicase could have implications for cancer therapy, as it disrupts DNA replication in rapidly dividing cancer cells. Further research is needed to fully understand the specific interactions and downstream effects of this compound on various biological targets.

Q2: What are the catalytic properties of ruthenium complexes containing this compound?

A: Research has explored the catalytic activity of ruthenium(II) complexes containing this compound as a ligand []. These complexes demonstrated catalytic activity in the transfer hydrogenation of acetophenone using 2-propanol as a hydrogen source. The reaction was carried out in the presence of KOH at 82°C. Further investigation into the reaction mechanism, selectivity, and potential applications of these complexes in other catalytic reactions is warranted.

Q3: How does the structure of this compound derivatives influence their activity as acetylcholinesterase (AChE) inhibitors?

A: Studies have shown that incorporating a dodecyl chain linked via nitrogen to the this compound core results in a more potent AChE inhibitor compared to its oxadiazole counterparts []. This suggests that the presence of the sulfur atom in the thiadiazole ring and the long alkyl chain contribute significantly to the inhibitory activity against AChE. Molecular docking studies indicate that these derivatives interact non-covalently with AChE, blocking entry into the enzyme gorge and catalytic site. This information provides valuable insights for further structure-activity relationship studies to optimize the potency and selectivity of these compounds as potential therapeutic agents for Alzheimer's disease.

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